2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
Overview
Description
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester, also known as Ethyl 4-nitrocinnamate, is an organic compound with the molecular formula C₁₁H₁₁NO₄. It is characterized by the presence of an ethyl ester group attached to a 4-nitrocinnamic acid moiety. This compound is a yellow crystalline solid and is known for its applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester can be synthesized through the esterification of 4-nitrocinnamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-nitrocinnamic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: Samarium diiodide, hexamethylphosphoramide, t-butanol.
Nucleophiles: Cyano-containing CH-acids such as malononitrile and cyanoacetate.
Catalysts: Sulfuric acid for esterification, sodium alcoholate or piperidine for base-mediated reactions.
Major Products:
Reduction: this compound is reduced to the corresponding amine.
Substitution: Formation of benzylidenemalononitriles and benzylidenecyanoacetates.
Hydrolysis: 4-Nitrocinnamic acid and ethanol.
Scientific Research Applications
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the nitro group is reduced to an amine group through electron transfer processes facilitated by reducing agents . In substitution reactions, the ester group undergoes nucleophilic attack, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
- Ethyl Cinnamate
- Methyl Cinnamate
- 4-Nitrocinnamic Acid
Properties
IUPAC Name |
ethyl 3-(4-nitrophenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBQVGXIMLXCQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953-26-4 | |
Record name | Ethyl 3-(4-nitrophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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